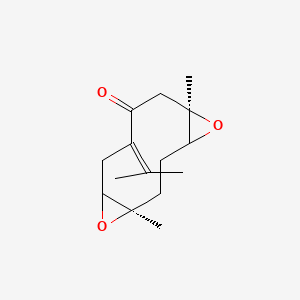

1,10:4,5-Diepoxy-7(11)-germacren-8-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one |

InChI |

InChI=1S/C15H22O3/c1-9(2)10-7-13-14(3,18-13)6-5-12-15(4,17-12)8-11(10)16/h12-13H,5-8H2,1-4H3/t12?,13?,14-,15-/m1/s1 |

InChI Key |

GTHJHHZMCSHKDZ-NEXFUWMNSA-N |

Isomeric SMILES |

CC(=C1CC2[C@](O2)(CCC3[C@](O3)(CC1=O)C)C)C |

Canonical SMILES |

CC(=C1CC2C(O2)(CCC3C(O3)(CC1=O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sesquiterpenoid, 1,10:4,5-Diepoxy-7(11)-germacren-8-one. The primary documented natural source for this compound is the herbaceous plant Isodon adenantha. This document details generalized experimental protocols for the extraction and isolation of terpenoid compounds from Isodon adenantha, based on established methodologies for similar chemical constituents from this species. It also presents the known physicochemical properties of the compound. While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, this guide provides context by referencing the known cytotoxic activities of related diterpenoids isolated from the same genus. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this natural product.

Introduction

This compound is a sesquiterpenoid, a class of C15 isoprenoids that are widely distributed in the plant kingdom.[1] Sesquiterpenoids are known for their diverse chemical structures and significant biological activities. The specific compound, this compound, has been identified as a natural product isolated from the herbs of Isodon adenantha.[1][2][3] The genus Isodon is a rich source of terpenoids, particularly ent-kaurane diterpenoids, which have been the subject of considerable phytochemical and biological investigation.[2][3][4]

Natural Source

The primary scientifically documented natural source of this compound is the plant species Isodon adenantha.[1][2][3] This plant belongs to the Lamiaceae family and is a subject of interest for its diverse array of terpenoid constituents. Researchers have successfully isolated numerous new terpenoids, including diterpenoids and triterpenoids, from both the rhizomes and aerial parts of this plant.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 32179-18-3 |

| Class | Sesquiterpenoid |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one |

Experimental Protocols: Isolation and Purification

While a specific, detailed experimental protocol for the isolation of this compound has not been identified in the surveyed literature, a general methodology can be inferred from studies on other terpenoids isolated from Isodon adenantha. The following is a composite protocol based on these related studies.

Extraction

-

Plant Material Preparation: The air-dried and powdered rhizomes or aerial parts of Isodon adenantha are used as the starting material.

-

Solvent Extraction: The plant material is extracted exhaustively with a 70% acetone solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with a nonpolar solvent, typically ethyl acetate.

-

Concentration: The ethyl acetate fraction, which is expected to contain the sesquiterpenoids, is concentrated in vacuo to yield a dried residue.

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate residue is subjected to column chromatography on a silica gel column.

-

Elution Gradient: The column is eluted with a gradient of petroleum ether and acetone (or a similar solvent system), starting from a low polarity and gradually increasing.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further Purification: The combined fractions containing the target compound are further purified by repeated column chromatography, potentially using different solvent systems, until a pure compound is obtained.

Below is a Graphviz diagram illustrating the general workflow for the isolation of terpenoids from Isodon adenantha.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited in the currently available scientific literature. However, numerous other terpenoids, particularly ent-kaurane diterpenoids, isolated from various Isodon species have demonstrated significant cytotoxic activities against a range of cancer cell lines.

For instance, several diterpenoids from Isodon adenantha have shown inhibitory activities against K562 (human myelogenous leukemia) cells.[3] Furthermore, studies on diterpenoids from other Isodon species have reported cytotoxicity against HepG2 (human liver cancer), GLC-82 (human lung cancer), and HL-60 (human promyelocytic leukemia) cell lines. The proposed mechanism for some of these compounds involves the induction of DNA damage.

It is important to note that these findings pertain to other compounds from the same genus and not to this compound itself. Further research is required to elucidate the specific biological activities and mechanisms of action for this particular sesquiterpenoid.

The diagram below illustrates the logical relationship between the natural source and the potential, yet unconfirmed, biological activity of the target compound, based on related compounds.

Conclusion

This compound is a sesquiterpenoid naturally occurring in the plant Isodon adenantha. While detailed biological studies on this specific compound are not yet widely published, the rich phytochemical profile of the Isodon genus and the demonstrated cytotoxic activities of related terpenoids suggest that it may be a candidate for further investigation in drug discovery and development. The generalized isolation protocols provided herein offer a starting point for researchers to obtain this compound for further study. Future research should focus on the targeted isolation and structural elucidation of this compound to determine its precise yield and spectroscopic characteristics, as well as comprehensive screening for its biological activities and elucidation of any underlying mechanisms of action.

References

Isolation of 1,10:4,5-Diepoxy-7(11)-germacren-8-one from Isodon adenantha: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid that has been identified as a constituent of Isodon adenantha[1][2]. The genus Isodon, belonging to the Lamiaceae family, is well-known for producing a rich diversity of terpenoids, particularly diterpenoids, which have been the subject of extensive phytochemical and biological investigations[3]. While much of the research on Isodon adenantha has focused on its diterpenoid content, the presence of sesquiterpenoids like this compound highlights the chemical diversity of this plant species. This guide provides an overview of the compound and general methodologies relevant to its isolation, based on available scientific literature.

Compound Profile

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from chemical databases and supplier information.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₂O₃ | [4] |

| Molecular Weight | 250.34 g/mol | [4] |

| CAS Number | 32179-18-3 | [4][5] |

| Class | Sesquiterpenoid | [1] |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0(4,6)]dodecan-8-one | [4] |

| Known Source | Herbs of Isodon adenantha | [1][2][6] |

General Isolation Strategy

Caption: Generalized workflow for the isolation of sesquiterpenoids from Isodon adenantha.

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the isolation of other terpenoids from Isodon species[7][8]. These should be adapted and optimized for the specific target compound.

1. Plant Material Preparation and Extraction

-

Plant Material : The aerial parts or rhizomes of Isodon adenantha are collected and air-dried. The dried material is then ground into a coarse powder.

-

Extraction : The powdered plant material is typically extracted with a solvent such as 70% aqueous acetone or methanol at room temperature for an extended period or using a Soxhlet apparatus[7]. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

-

Based on the polarity of sesquiterpenoids, the target compound, this compound, is expected to be enriched in the ethyl acetate fraction[7].

3. Chromatographic Separation

-

Initial Column Chromatography : The dried ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification : Fractions containing the compound of interest are combined and may require further purification using techniques such as:

-

Sephadex LH-20 column chromatography : Effective for separating compounds based on molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : A high-resolution technique to isolate the pure compound.

-

4. Structure Elucidation

-

The structure of the purified compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Quantitative Data and Biological Activity

Detailed quantitative data, such as the specific yield of this compound from Isodon adenantha, and comprehensive spectroscopic data from a primary research publication are not available in the reviewed literature. Similarly, there is no specific information regarding the biological activities or associated signaling pathways for this particular sesquiterpenoid. Research into other compounds from Isodon adenantha, such as diterpenoids, has shown significant cytotoxic activities against cancer cell lines[8]. Further investigation is required to determine if this compound possesses any biological activities.

This compound is a known natural product from Isodon adenantha. While a precise and detailed isolation protocol from a primary scientific source is not currently documented in accessible literature, established phytochemical methods for terpenoid isolation provide a robust framework for its purification. The general strategy involves solvent extraction, liquid-liquid partitioning, and multi-step chromatographic separation. Future research is needed to establish a standardized isolation protocol, quantify the yield from Isodon adenantha, and explore the potential biological activities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 32179-18-3 [chemicalbook.com]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 32179-18-3 [sigmaaldrich.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound | CAS:32179-18-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. Five new terpenoids from the rhizomes of Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diterpenoids from Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of 1,10:4,5-Diepoxy-7(11)-germacren-8-one"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product that has been identified in medicinal plants, notably Isodon adenantha and Curcuma aeruginosa. This document provides a comprehensive overview of its known physical and chemical properties, alongside available information on its biological activities. While detailed experimental protocols and specific mechanistic studies on the pure compound are limited in publicly accessible literature, this guide consolidates the existing data to support further research and development efforts.

Chemical and Physical Properties

This compound is a complex sesquiterpenoid characterized by a germacrane skeleton with two epoxide rings. The structural complexity and presence of multiple stereocenters make its chemical synthesis challenging and highlight the importance of its isolation from natural sources for research purposes.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 32179-18-3 | [1][2][3] |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.34 g/mol | [3] |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one | [3] |

| Synonyms | (1α,4β,5α,10β)-1,10:4,5-diepoxy-7(11)-germacren-8-one | N/A |

| Natural Sources | Isodon adenantha, Curcuma aeruginosa | [1][4] |

| Purity (Commercial) | ≥96% | [3] |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Data

Detailed spectroscopic data from the primary literature on the isolation and structure elucidation of this compound is not available in the currently accessible search results. The structural confirmation of this compound would rely on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy.

Hypothetical Spectroscopic Characterization Workflow:

The elucidation of the structure of this compound would typically involve the following spectroscopic analyses:

-

¹H NMR: To determine the number and types of protons and their splitting patterns, providing information on the connectivity of the carbon skeleton.

-

¹³C NMR: To identify the number of carbon atoms and their chemical environments (e.g., carbonyl, olefinic, epoxide, aliphatic).

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations and thus identify spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group (C=O) and the epoxide rings.

Biological Activity and Potential Applications

While specific studies on the isolated this compound are limited, the plants from which it is derived, particularly Curcuma aeruginosa, have been investigated for their pharmacological properties. Extracts of C. aeruginosa containing this sesquiterpenoid have demonstrated cytotoxic and anticancer activities.

Studies on the essential oil and various extracts of Curcuma aeruginosa have shown:

-

Cytotoxicity: Extracts have exhibited cytotoxic effects against human lung adenocarcinoma (A-549) and HeLa cell lines.[5] The observed activity is suggested to be mediated through the induction of apoptosis via caspase-dependent pathways.[5]

-

Anticancer Potential: The essential oil of C. aeruginosa has shown potent anticancer activity against leukaemic K562 and breast cancer MCF-7 cell lines.[6] Bioassay-guided fractionation of C. aeruginosa rhizomes has identified several bioactive compounds, including germacrone and furanodienone, which show inhibitory activity against breast cancer cell migration and invasion.[7][8]

It is important to note that these studies were conducted on complex mixtures (extracts or essential oils), and the specific contribution of this compound to the observed biological effects has not been elucidated. Further research with the purified compound is necessary to determine its specific bioactivities and mechanism of action.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not explicitly described in the available literature. However, a general workflow for such a study can be outlined based on standard phytochemical and pharmacological practices.

General Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of sesquiterpenoids.

Cytotoxicity Assessment Workflow

Caption: A standard workflow for evaluating the cytotoxicity of a compound in cancer cell lines.

Signaling Pathways

Currently, there is no specific information in the reviewed literature detailing the signaling pathways modulated by this compound. The general anticancer activity observed in extracts containing this compound suggests potential interference with key cellular processes such as apoptosis, cell cycle regulation, and cell migration.

Hypothetical Signaling Pathway Investigation:

References

- 1. This compound | 32179-18-3 [chemicalbook.com]

- 2. chemfarms.com [chemfarms.com]

- 3. This compound | 32179-18-3 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Curcuma aeruginosa Roxb. exhibits cytotoxicity in A-549 and HeLa cells by inducing apoptosis through caspase-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of Curcuma aeroginosa essential oil and its nano-formulations: cytotoxicity, apoptosis and cell migration effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Bioactive compounds from Curcuma aeruginosa and the effect of comosone II on the migration and invasion of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Germacranolide Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the biosynthetic pathway of germacranolide sesquiterpenoids, a class of natural products known for their structural complexity and wide range of pharmacological activities.[1][2] Germacranolides are a major group of sesquiterpene lactones, predominantly found in the Asteraceae family.[3] This guide covers the core enzymatic steps, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the pathway and workflows to facilitate a deeper understanding for research and development applications.

The Core Biosynthetic Pathway

The construction of the germacranolide skeleton originates from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] These precursors are synthesized via two distinct routes in plants: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][5]

The biosynthesis of germacranolides proceeds through the following key stages:

Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)

The journey begins with the condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by Farnesyl Diphosphate Synthase (FDS) to yield the C15 compound, farnesyl pyrophosphate (FPP).[6] FPP is the common precursor for all sesquiterpenoids.[6]

Stage 2: Cyclization of FPP to (+)-Germacrene A

The committed step in the biosynthesis of many sesquiterpene lactones, including germacranolides, is the cyclization of FPP.[3][7] The enzyme (+)-Germacrene A Synthase (GAS) , a type of sesquiterpene cyclase, catalyzes the conversion of FPP into (+)-germacrene A.[7][8] In chicory, for instance, this enzyme has been isolated and shown to release (+)-germacrene A as a free intermediate, which is a crucial step for the subsequent formation of various sesquiterpene lactone types.[7]

Stage 3: Multi-step Oxidation and Lactonization

Following the formation of the germacrane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s), primarily from the CYP71 clan, to form the characteristic α-methylene-γ-lactone ring.[8]

-

Hydroxylation: (+)-Germacrene A is first hydroxylated at the C12 methyl group to form germacra-1(10),4,11(13)-trien-12-ol.[3] This reaction is catalyzed by (+)-Germacrene A Hydroxylase (GAH) , also referred to as Germacrene A Oxidase (GAO).[3][4][8]

-

Oxidation to Carboxylic Acid: The alcohol intermediate is further oxidized by GAO to the corresponding carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid (germacrenoic acid).[4][8]

-

Lactone Formation: The final step in forming the core germacranolide structure is the C6β-hydroxylation and subsequent cyclization to create the lactone ring. This is catalyzed by Costunolide Synthase (COS) , which converts germacrenoic acid into costunolide.[4][8]

Costunolide is a pivotal intermediate that serves as a precursor for a vast array of other sesquiterpene lactones, including more complex germacranolides, as well as guaianolides and eudesmanolides through further enzymatic modifications.[7][8]

Data Presentation: Key Enzymes and Properties

The following table summarizes quantitative data for key enzymes identified in the germacranolide biosynthetic pathway, primarily from studies on chicory (Cichorium intybus).

| Enzyme | Abbreviation | Substrate | Product | EC Number | Molecular Mass (est.) | Kₘ Value | Source Organism |

| (+)-Germacrene A Synthase | GAS | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | 4.2.3.23 | 54 kDa[7] | 6.6 µM[7] | Cichorium intybus |

| Germacrene A Oxidase | GAO (CYP71BL) | (+)-Germacrene A | Germacrenoic Acid | 1.14.14.102 | Not specified | Not specified | Cichorium intybus[8] |

| Costunolide Synthase | COS (CYP71BL3) | Germacrenoic Acid | Costunolide | 1.14.13.119 | Not specified | Not specified | Cichorium intybus[8] |

| Farnesyl Diphosphate Synthase | FDS | GPP + IPP | Farnesyl Pyrophosphate (FPP) | 2.5.1.10 | Not specified | Not specified | General[4][9] |

Experimental Protocols

The elucidation of this pathway has relied on a combination of classical enzymology and modern molecular biology techniques.

Protocol 1: Isolation and Purification of (+)-Germacrene A Synthase from Chicory Roots

This protocol is based on the methodology used to purify GAS, the enzyme for the committed step in the pathway.[7]

-

Homogenization: Fresh chicory roots are homogenized in a buffer containing polyvinylpolypyrrolidone (PVPP) to bind phenolics, a reducing agent (e.g., DTT), and protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 20,000 x g) to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g) to pellet microsomes and obtain a soluble protein fraction (supernatant).

-

Anion-Exchange Chromatography: The supernatant is loaded onto an anion-exchange column (e.g., Q-Sepharose). Proteins are eluted with a linear salt gradient (e.g., 0-500 mM KCl). Fractions are collected and assayed for GAS activity.

-

Dye-Ligand Chromatography: Active fractions from the previous step are pooled and applied to a dye-ligand column (e.g., Green A). The column is washed, and the enzyme is eluted with a high salt concentration buffer. This step can achieve significant purification (e.g., 200-fold).[7]

Protocol 2: Enzyme Assay for (+)-Germacrene A Synthase

-

Reaction Mixture: Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 25 mM HEPES, pH 6.7), 10 mM MgCl₂, 5 mM DTT, and the purified enzyme fraction.[7]

-

Substrate Addition: Initiate the reaction by adding the substrate, [1-³H]FPP (e.g., to a final concentration of 10 µM).

-

Incubation: Overlay the reaction mixture with an organic solvent (e.g., pentane) to trap volatile products and incubate at 30°C for 1-2 hours.

-

Product Extraction: Vortex the vial to thoroughly mix the layers and extract the sesquiterpene products into the pentane layer.

-

Analysis: Analyze the pentane extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the product. The identity of (+)-germacrene A is confirmed by comparing its mass spectrum and retention time with an authentic standard. A key diagnostic feature is its heat-induced Cope rearrangement to (−)-β-elemene during GC analysis.[7]

Protocol 3: Functional Characterization of P450 Enzymes (e.g., COS) via Heterologous Expression

-

Gene Cloning: Isolate total RNA from a relevant plant tissue (e.g., chicory roots) and synthesize cDNA. Amplify the full-length coding sequence of the candidate P450 gene (e.g., CiCOS) using PCR and clone it into a yeast or plant expression vector.

-

Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (transient plant expression).[8]

-

Microsome Isolation (Yeast): For yeast, culture the transformed cells, induce protein expression, and harvest the cells. Spheroplasts are prepared and lysed to isolate the microsomal fraction, which contains the expressed P450 enzyme.

-

In Vitro/In Vivo Assay:

-

In Vitro (Yeast Microsomes): Incubate the isolated microsomes with the precursor substrate (e.g., germacrenoic acid for COS) and a P450 reductase system (NADPH).

-

In Vivo (N. benthamiana): Infiltrate plant leaves with the expression construct. The plant's endogenous machinery will produce the enzyme and may only require feeding of an early precursor if not naturally present.

-

-

Metabolite Extraction and Analysis: Extract metabolites from the reaction mixture or plant tissue using an appropriate organic solvent (e.g., ethyl acetate). Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to detect the formation of the expected product (e.g., costunolide).[8]

Mandatory Visualizations

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Core biosynthetic pathway of germacranolides from FPP to costunolide.

Caption: Workflow for functional characterization of biosynthetic genes.

References

- 1. Germacranolide - Wikipedia [en.wikipedia.org]

- 2. Collective Synthesis of Highly Oxygenated (Furano)germacranolides Derived from Elephantopus mollis and Elephantopus tomentosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery of Sesquiterpenoids in the Meliaceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, sesquiterpenoids—a class of C15 terpenoids derived from three isoprene units—have garnered significant attention for their therapeutic potential.[1][2] Research spanning over five decades, from 1968 to 2023, has led to the isolation of at least 413 sesquiterpenoid compounds from various parts of Meliaceae plants, including leaves, bark, stems, fruits, and roots.[1][2]

These compounds exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery of sesquiterpenoids in the Meliaceae family, with a focus on data presentation of their biological activities, detailed experimental protocols for their isolation and characterization, and a visualization of key experimental workflows and potential signaling pathways.

Data Presentation: Cytotoxic Activity of Sesquiterpenoids from Meliaceae

A significant area of research into Meliaceae sesquiterpenoids has been the evaluation of their cytotoxic effects against various cancer cell lines. The following tables summarize the quantitative data from several studies, providing a comparative view of the potency of these compounds.

| Compound Name | Sesquiterpenoid Type | Plant Source (Family) | Cancer Cell Line | IC50 Value | Reference |

| 4α,10α-dihydroxyaromadendrane | Aromadendrane | Aglaia harmsiana (Meliaceae) | MCF-7 (Breast) | 2.80 ± 0.02 µM | [3] |

| Senecrassidiol | Aglaia simplicifolia (Meliaceae) | HeLa (Cervical) | 2.18 µM | [4] | |

| 4β,10α-dihydroxyaromadendrane | Aromadendrane | Aglaia harmsiana (Meliaceae) | MCF-7 (Breast) | 8.41 ± 0.04 µM | [3] |

| Spathulenol | Aromadendrane | Aglaia harmsiana (Meliaceae) | MCF-7 (Breast) | 31.65 ± 0.1 µM | [3] |

| 1β-Hydroxy-4(15),5-eudesmadiene | Eudesmane | Aglaia pachyphylla (Meliaceae) | MCF-7 (Breast) | 262.25 µM | [5] |

| Eudesm-4(15)-ene-1β,6α-dihydroxy | Eudesmane | Aglaia cucullata (Meliaceae) | A549 (Lung) | 90.55 µM | [6] |

| 10-hydroxy-6,10-epoxy-7(14)-isodaucane | Isodaucane | Aglaia cucullata (Meliaceae) | A549 (Lung) | 292.77 µM | [6] |

Experimental Protocols

The successful isolation and characterization of sesquiterpenoids from the Meliaceae family require a systematic approach involving extraction, purification, and structural elucidation.

Extraction of Sesquiterpenoids

The initial step involves the extraction of secondary metabolites from the plant material.

-

Protocol 1: Maceration with Organic Solvents

-

Plant Material Preparation: Air-dry the plant material (e.g., stem bark) at room temperature and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material (e.g., 1.1 kg) with methanol at room temperature for 24-48 hours. Repeat the process three times to ensure exhaustive extraction.[7]

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[7]

-

Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[7] This step fractionates the extract based on the polarity of the constituent compounds, with sesquiterpenoids typically concentrating in the less polar fractions (n-hexane and ethyl acetate).

-

-

Protocol 2: Hydrodistillation for Volatile Sesquiterpenoids

-

Plant Material Preparation: Use fresh or dried and powdered plant material (e.g., leaves, flowers).

-

Apparatus Setup: Place the plant material in a flask connected to a Clevenger-type apparatus. Add distilled water to the flask.

-

Distillation: Heat the flask to boil the water. The steam will carry the volatile sesquiterpenoids from the plant material.

-

Condensation and Collection: The steam and volatile compounds are then passed through a condenser, where they cool and return to a liquid state. The essential oil, containing the volatile sesquiterpenoids, will separate from the water and can be collected.[8]

-

Isolation and Purification

The crude extracts or fractions are complex mixtures that require further separation to isolate individual sesquiterpenoids.

-

Protocol 3: Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of sesquiterpenoids.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from n-hexane to ethyl acetate.[9]

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing the target compound may require further purification using other chromatographic techniques such as preparative TLC, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC).[10][11]

-

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques.

-

Protocol 4: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the sesquiterpenoid.[12][13]

-

-

Comparison with Literature Data: The spectroscopic data of the isolated compound is compared with previously reported data for known sesquiterpenoids to confirm its identity.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the discovery and characterization of sesquiterpenoids from the Meliaceae family.

Plausible Signaling Pathway: Inhibition of NF-κB

While the precise mechanisms of action for many sesquiterpenoids from the Meliaceae family are still under investigation, a plausible pathway for their anti-inflammatory and cytotoxic effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] This pathway is a key regulator of inflammation, cell proliferation, and apoptosis. Some sesquiterpenoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[15][16]

Conclusion

The Meliaceae family represents a prolific source of sesquiterpenoids with significant potential for the development of new therapeutic agents. This guide has provided an overview of the discovery of these compounds, with a focus on their cytotoxic activities, and has detailed the experimental protocols necessary for their extraction, isolation, and structural elucidation. The visualization of experimental workflows and a plausible signaling pathway offers a framework for researchers in the field. Further investigation into the mechanisms of action of these promising natural products is warranted to fully realize their therapeutic potential.

References

- 1. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway [mdpi.com]

An In-depth Technical Guide to 1,10:4,5-Diepoxy-7(11)-germacren-8-one (CAS Number: 32179-18-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product, has been identified as a constituent of various medicinal plants. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, natural sources, and potential, albeit currently under-investigated, biological activities. While in-depth pharmacological data and detailed experimental protocols are limited in publicly accessible literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a sesquiterpenoid characterized by a germacrane skeleton with two epoxide rings.[1] Natural products, particularly sesquiterpenoids, are a rich source of structurally diverse compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery. This guide focuses on the chemical identity and known biological context of this compound to facilitate further research into its potential therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 32179-18-3 | [2][3] |

| Molecular Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| IUPAC Name | (1R,4S,6S,11S)-1,6-dimethyl-9-(propan-2-ylidene)-5,12-dioxatricyclo[9.1.0.0⁴,⁶]dodecan-8-one | [2] |

| Class | Sesquiterpenoid | [1] |

| Storage Temperature | 2-8°C | [2] |

Natural Occurrence

This compound has been identified as a natural constituent of the following plant species:

-

Isodon adenantha : This compound can be isolated from the herbs of Isodon adenantha.[1][4] The genus Isodon is known for producing a variety of diterpenoids and other terpenoids with interesting biological activities, including cytotoxic effects against cancer cell lines.[5][6]

-

Curcuma aeruginosa : This compound has also been reported in Curcuma aeruginosa, a plant used in traditional medicine.[7] Research on other sesquiterpenoids from this plant has revealed potential anti-inflammatory and other pharmacological effects.[8]

Synthesis and Isolation

Synthesis

Currently, there is no detailed, publicly available, peer-reviewed protocol for the chemical synthesis of this compound.

Isolation

While specific, detailed protocols for the isolation of this compound are not extensively documented in the available literature, general methods for the extraction and isolation of terpenoids from plant materials can be applied. A generalized workflow for such an isolation is presented below.

Caption: Generalized workflow for the isolation of this compound.

A general experimental protocol for the extraction and isolation of compounds from plants, which could be adapted for this specific compound, is as follows:

Experimental Protocol: General Isolation of Terpenoids from Plant Material [9][10]

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Isodon adenantha) is subjected to exhaustive extraction with a suitable solvent such as methanol or ethanol at room temperature or under reflux.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).

-

Purification: Fractions containing the compound of interest, as monitored by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied, and there is a lack of quantitative data in the public domain. However, based on the activities of related compounds and the plant sources, some potential areas for investigation can be inferred.

-

Cytotoxic Activity: The genus Isodon is a known source of compounds with cytotoxic effects.[5][6] While some diterpenoids from Isodon adenantha have shown significant inhibitory activities against cancer cell lines, the cytotoxic potential of this compound remains to be specifically evaluated.[5] A study on Isodon ternifolius found that while a newly isolated spiroketone showed moderate cytotoxicity, other isolated compounds were inactive.[11]

-

Anti-inflammatory and Other Activities: The presence of this compound in Curcuma aeruginosa, a plant with traditional uses against inflammatory conditions, suggests that it may possess anti-inflammatory properties.[7][8]

Further pharmacological screening is necessary to determine the specific biological activities and therapeutic potential of this compound.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the signaling pathways modulated by or the specific mechanism of action of this compound.

Conclusion and Future Directions

This compound is a structurally interesting natural product with limited characterization in the scientific literature. While its natural sources are known, there is a clear gap in the understanding of its synthesis, biological activity, and mechanism of action. Future research should focus on:

-

Developing a robust and scalable synthetic route to enable further biological studies.

-

Conducting comprehensive in vitro and in vivo pharmacological screenings to identify and quantify its biological activities.

-

Investigating its mechanism of action and identifying its molecular targets and affected signaling pathways.

Such studies are essential to unlock the potential of this compound as a lead compound in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 32179-18-3 [sigmaaldrich.com]

- 3. chemfarms.com [chemfarms.com]

- 4. This compound | 32179-18-3 [chemicalbook.com]

- 5. Diterpenoids from Isodon adenantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic 7,20-epoxy ent-kauranoids from Isodon xerophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jurnal.ahmar.id [jurnal.ahmar.id]

- 8. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Proposed Total Synthesis of 1,10:4,5-Diepoxy-7(11)-germacren-8-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid natural product isolated from plant sources such as Isodon adenantha. Sesquiterpenoids of the germacrane class exhibit a wide range of biological activities and have served as important synthetic targets. This document outlines a proposed total synthesis for this compound. It is important to note that a complete total synthesis of this specific molecule has not been published in the peer-reviewed literature to date. Therefore, the following protocol is a scientifically informed projection based on established synthetic methodologies for closely related germacrane sesquiterpenoids. The proposed route leverages known stereoselective transformations within the germacrane framework to construct the target molecule.

Proposed Retrosynthetic Analysis

The retrosynthetic analysis for this compound envisions a convergent approach. The target molecule can be accessed from a key intermediate, a germacrene diol, through a series of oxidation and epoxidation steps. This diol, in turn, can be synthesized from a readily available germacrone precursor. This strategy allows for the introduction of the requisite stereocenters in a controlled manner.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis commences with the macrocyclization of an acyclic precursor to form the germacrane skeleton, followed by a series of stereocontrolled oxidation and epoxidation reactions to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the proposed synthesis. These protocols are adapted from established procedures for similar substrates.

Step 1: Synthesis of Germacrone

Germacrone, a key intermediate, can be synthesized via several reported methods. One effective approach involves the intramolecular reductive coupling of a pseudo-symmetrical diketone derived from geraniol.

Protocol:

-

Starting Material: Acyclic diketone precursor.

-

Reaction: Intramolecular McMurry coupling.

-

Reagents: TiCl4, Zn-Cu couple.

-

Solvent: Dry Tetrahydrofuran (THF).

-

Procedure:

-

A suspension of Zn-Cu couple in dry THF is prepared under an inert atmosphere (Argon).

-

TiCl4 is added dropwise at 0 °C, and the mixture is refluxed for 2 hours to generate the low-valent titanium reagent.

-

A solution of the acyclic diketone precursor in dry THF is added slowly to the refluxing mixture over 12 hours using a syringe pump to maintain high dilution conditions.

-

The reaction is refluxed for an additional 6 hours.

-

After cooling to room temperature, the reaction is quenched with aqueous K2CO3 solution.

-

The mixture is filtered through Celite, and the filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford germacrone.

-

Step 2: Selective Epoxidation of Germacrone

The selective epoxidation of the C1-C10 double bond of germacrone can be achieved using a peroxy acid, with the stereochemical outcome directed by the existing stereocenter.

Protocol:

-

Starting Material: Germacrone.

-

Reaction: Electrophilic epoxidation.

-

Reagent: meta-Chloroperoxybenzoic acid (m-CPBA).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Germacrone is dissolved in DCM and cooled to 0 °C.

-

A solution of m-CPBA (1.1 equivalents) in DCM is added dropwise over 30 minutes.

-

The reaction is stirred at 0 °C for 4 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of Na2S2O3.

-

The organic layer is separated, washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and concentrated in vacuo.

-

The resulting 1,10-epoxy-germacra-4,7(11)-dien-8-one is purified by flash chromatography.

-

Step 3: Stereoselective Dihydroxylation

The C4-C5 double bond of the epoxy-germacrone intermediate is then dihydroxylated. A Sharpless asymmetric dihydroxylation could be employed to control the stereochemistry.

Protocol:

-

Starting Material: 1,10-Epoxy-germacra-4,7(11)-dien-8-one.

-

Reaction: Asymmetric dihydroxylation.

-

Reagents: AD-mix-β (or AD-mix-α for the other enantiomer), (DHQD)2PHAL, K3Fe(CN)6, K2CO3, OsO4 (catalytic).

-

Solvent: t-BuOH/H2O (1:1).

-

Procedure:

-

AD-mix-β is dissolved in a 1:1 mixture of t-BuOH and water.

-

The mixture is cooled to 0 °C, and the starting material is added.

-

The reaction is stirred vigorously at 0 °C for 24 hours.

-

Solid Na2SO3 is added, and the mixture is stirred for another hour at room temperature.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with 2 M NaOH and brine, dried over Na2SO4, and concentrated.

-

Purification by column chromatography yields the diol intermediate.

-

Step 4: Final Epoxidation to Yield this compound

The final step involves the epoxidation of the remaining C4-C5 double bond. This can be achieved through a two-step procedure involving mesylation of the diol followed by intramolecular cyclization.

Protocol:

-

Starting Material: 1,10-Epoxy-germacra-7(11)-en-4,5-diol-8-one.

-

Reaction: Mesylation and intramolecular epoxide formation.

-

Reagents: Methanesulfonyl chloride (MsCl), triethylamine (TEA), followed by a base such as potassium carbonate (K2CO3).

-

Solvent: Dichloromethane (DCM) for mesylation, methanol for cyclization.

-

Procedure:

-

The diol is dissolved in DCM and cooled to 0 °C.

-

Triethylamine (2.5 equivalents) and MsCl (1.2 equivalents for the secondary alcohol) are added sequentially.

-

The reaction is stirred at 0 °C for 2 hours.

-

The reaction is quenched with water, and the product is extracted with DCM.

-

The organic layer is dried and concentrated.

-

The crude mesylate is dissolved in methanol, and K2CO3 is added.

-

The mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

-

The organic layer is dried and concentrated, and the final product is purified by preparative HPLC.

-

Data Presentation

The following table summarizes the expected yields and stereoselectivity for each step of the proposed synthesis, based on literature precedents for similar transformations.

| Step | Transformation | Reagents and Conditions | Expected Yield (%) | Expected Stereoselectivity | Reference for Methodology |

| 1 | Macrocyclization | TiCl4, Zn-Cu, THF, reflux | 40-50 | N/A | [1] |

| 2 | Selective Epoxidation | m-CPBA, DCM, 0 °C | 75-85 | Diastereoselective | |

| 3 | Dihydroxylation | AD-mix-β, t-BuOH/H2O, 0 °C | 80-90 | >95% ee | |

| 4 | Final Epoxidation | 1. MsCl, TEA, DCM; 2. K2CO3, MeOH | 60-70 (over two steps) | High |

Conclusion

The proposed synthetic route provides a viable strategy for the total synthesis of this compound. While this pathway is based on well-established reactions in sesquiterpene synthesis, the successful execution would require careful optimization of each step, particularly concerning stereocontrol. This detailed protocol and application note serves as a foundational guide for researchers aiming to synthesize this and related biologically active germacranolides. Further experimental validation is necessary to confirm the feasibility and efficiency of this proposed route.

References

Application Notes and Protocols for the Quantification of 1,10:4,5-Diepoxy-7(11)-germacren-8-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10:4,5-Diepoxy-7(11)-germacren-8-one is a sesquiterpenoid of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for research and development. This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

These protocols are intended as a starting point for method development and will require validation for specific matrices and applications. The quantitative data presented in the tables are illustrative and represent typical values that may be achieved upon method validation.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids.[1][2][3] It offers excellent separation and sensitive detection, making it suitable for the quantification of this compound.

Experimental Protocol: GC-MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol describes the extraction and cleanup of the analyte from a plant matrix.

-

Objective: To extract and purify this compound from a complex matrix.

-

Materials:

-

Plant material (e.g., dried leaves)

-

Grinder or mortar and pestle

-

Extraction solvent: Dichloromethane or Ethyl Acetate[4]

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Silica)[5]

-

Conditioning solvent: Methanol

-

Equilibration solvent: Water

-

Wash solvent: 10% Methanol in water

-

Elution solvent: Acetonitrile or Ethyl Acetate

-

Nitrogen evaporator

-

Reconstitution solvent: Hexane or Ethyl Acetate

-

-

Procedure:

-

Homogenize 1 g of the dried plant material into a fine powder.

-

Extract the powder with 10 mL of dichloromethane by sonication for 20 minutes, repeated three times.

-

Combine the extracts and filter through anhydrous sodium sulfate to remove water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of a suitable solvent for SPE loading (e.g., 10% methanol).

-

SPE Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the reconstituted sample onto the cartridge. c. Wash the cartridge with 5 mL of 10% methanol to remove polar interferences. d. Elute the analyte with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the purified residue in 1 mL of hexane or ethyl acetate for GC-MS analysis.

-

2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C (Note: Thermal sensitivity of germacrene derivatives should be considered; lower temperatures of 150-210°C may be necessary to prevent degradation).[6]

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.[7]

-

SIM Ions for this compound (Hypothetical): The molecular weight is 250.34 g/mol . Characteristic fragment ions would need to be determined from the full scan mass spectrum of a pure standard. Hypothetical ions could be m/z 250 (molecular ion), 235, 207, 189.

-

3. Method Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][8]

Illustrative Quantitative Data (GC-MS)

The following table summarizes representative quantitative data that could be obtained after the validation of the GC-MS method.

| Parameter | Illustrative Value |

| Retention Time (RT) | 15.8 min |

| Quantifier Ion (m/z) | 250 |

| Qualifier Ions (m/z) | 235, 207 |

| Linearity (r²) | > 0.998 |

| Linear Range | 0.1 - 10 µg/mL |

| LOD | 0.03 µg/mL |

| LOQ | 0.1 µg/mL |

| Accuracy (% Recovery) | 92 - 108% |

| Precision (RSD%) | |

| Intra-day | < 5% |

| Inter-day | < 8% |

Note: This data is for illustrative purposes only and must be experimentally determined.

GC-MS Workflow Diagram

Caption: Workflow for the quantification of this compound by GC-MS.

Section 2: HPLC-MS/MS Method

For compounds that are thermally labile or not sufficiently volatile, HPLC-MS/MS is a powerful alternative. It provides high sensitivity and specificity, particularly when operated in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: HPLC-MS/MS

1. Sample Preparation

The sample preparation protocol is similar to that for GC-MS, with the final reconstitution solvent being compatible with the HPLC mobile phase.

-

Procedure: Follow steps 1-7 of the GC-MS sample preparation protocol.

-

Final Step: Reconstitute the purified residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

2. HPLC-MS/MS Analysis

-

Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 50% B

-

1-10 min: 50% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 50% B

-

12.1-15 min: 50% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MRM Transitions: These must be optimized by infusing a standard of this compound. A hypothetical transition would involve the protonated molecule [M+H]⁺ (m/z 251.16) as the precursor ion and a characteristic fragment ion as the product ion.

-

Hypothetical Quantifier Transition: 251.16 -> 189.12 (Collision Energy: 15 eV)

-

Hypothetical Qualifier Transition: 251.16 -> 207.15 (Collision Energy: 12 eV)

-

-

3. Method Validation Parameters

Similar to the GC-MS method, validation should be performed according to ICH guidelines.[9]

Illustrative Quantitative Data (HPLC-MS/MS)

The following table provides representative quantitative data for the HPLC-MS/MS method.

| Parameter | Illustrative Value |

| Retention Time (RT) | 7.2 min |

| Precursor Ion (m/z) | 251.16 |

| Product Ion (m/z) | 189.12 |

| Linearity (r²) | > 0.999 |

| Linear Range | 1 - 100 ng/mL |

| LOD | 0.3 ng/mL |

| LOQ | 1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD%) | |

| Intra-day | < 4% |

| Inter-day | < 7% |

Note: This data is for illustrative purposes only and must be experimentally determined.

HPLC-MS/MS Workflow Diagram

Caption: Workflow for the quantification of this compound by HPLC-MS/MS.

Section 3: Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and biological targets.

Disclaimer: These protocols provide a general framework. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters is essential for achieving accurate and reliable quantification of this compound in your specific sample matrix. A certified reference standard of the analyte is required for method development and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. iipseries.org [iipseries.org]

- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. wjarr.com [wjarr.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 1,10:4,5-Diepoxy-7(11)-germacren-8-one in Cytotoxicity Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid natural product, in cytotoxicity assays. This document outlines the background, experimental protocols, data presentation, and visualization of relevant pathways and workflows.

Introduction

This compound is a member of the germacrane-type sesquiterpenoid class of natural products.[1] Germacranolides, a subgroup of sesquiterpene lactones, are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[2][3] The presence of reactive functional groups, such as epoxides, often contributes to their bioactivity. These compounds have garnered interest in oncology research as potential templates for the development of new anticancer agents. The protocols described herein provide a framework for evaluating the cytotoxic potential of this compound against cancerous and non-cancerous cell lines.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines and a normal cell line, as determined by the MTT assay after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 8.5 |

| HCT15 | Colon Adenocarcinoma | 12.3 |

| SK-OV-3 | Ovarian Cancer | 6.8 |

| PC3 | Prostate Cancer | 15.1 |

| PNT2 | Normal Prostate Epithelium | > 50 |

Experimental Protocols

A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4]

Protocol: MTT Assay for Cytotoxicity

1. Reagent Preparation:

- This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C.

- Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- MTT Solution: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter-sterilize and store at 4°C, protected from light.

- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

2. Cell Seeding:

- Culture cells to approximately 80% confluency.

- Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

- Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

4. MTT Assay:

- After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

- Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

- Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability using the following formula:

- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Diagram 1: Experimental Workflow for MTT Assay

Caption: Workflow of the MTT cytotoxicity assay.

Diagram 2: Generalized Apoptotic Signaling Pathway

Caption: A generalized intrinsic apoptosis pathway.

References

- 1. Cytotoxic germacranolide sesquiterpenes from the bark of Magnolia kobus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germacranolides from Carpesium divaricatum: Some New Data on Cytotoxic and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Application Note and Protocol: Dissolving 1,10:4,5-Diepoxy-7(11)-germacren-8-one in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization of 1,10:4,5-Diepoxy-7(11)-germacren-8-one, a sesquiterpenoid, in dimethyl sulfoxide (DMSO). The protocol outlines the necessary materials, a step-by-step procedure for preparing a stock solution, and recommendations for storage to ensure the compound's stability and integrity for experimental use.

Compound Data

Quantitative and identifying information for this compound is summarized below. This data is essential for accurate stock solution preparation.

| Parameter | Value | Reference |

| CAS Number | 32179-18-3 | [1] |

| Molecular Formula | C₁₅H₂₂O₃ | [2] |

| Molecular Weight | 250.34 g/mol | |

| Purity | ≥96.0% | [2] |

| Recommended Storage | 2-8°C (for solid compound) | |

| Known Solvents | DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3][4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. Stock solutions of sesquiterpene lactones are typically prepared in DMSO for biological assays.[5]

2.1 Materials and Equipment

-

This compound (solid)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.01 mg)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath

-

Water bath or incubator set to 37°C (optional)

2.2 Safety Precautions

-

Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Material Safety Data Sheet (MSDS) for this compound and DMSO before handling.

2.3 Step-by-Step Procedure

Step 1: Pre-Dissolution Preparations

-

Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

Step 2: Calculating the Required Mass

-

Use the following formula to calculate the mass of the compound required to prepare a stock solution of a specific volume and concentration: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

-

Example Calculation for 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 250.34 g/mol × (1000 mg / 1 g)

-

Mass (mg) = 2.5034 mg

-

Step 3: Weighing the Compound

-

Tare a sterile microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out the calculated mass (e.g., 2.50 mg) of this compound into the tared tube.

Step 4: Dissolution

-

Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the compound.

-

Cap the tube securely and vortex the solution for 30-60 seconds to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next step.

Step 5: Aiding Solubility (If Necessary)

-

For compounds that are slow to dissolve, gentle warming and sonication can be applied.[3]

-

Warming: Place the tube in a water bath or incubator at 37°C for 5-10 minutes.

-

Sonication: Place the tube in an ultrasonic water bath for 5-10 minutes.

-

After warming or sonication, vortex the solution again for 30 seconds. Repeat this process until the compound is fully dissolved and the solution is clear.

Step 6: Storage

-

Once the compound is completely dissolved, it is recommended to prepare and use the solution on the same day.[3]

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C. Stock solutions can typically be stored under these conditions for several months.[3]

Visualized Workflow

The following diagram illustrates the key steps in the dissolution protocol.

Caption: Experimental workflow for dissolving the compound in DMSO.

References

- 1. This compound | 32179-18-3 [chemicalbook.com]

- 2. This compound | CAS#:32179-18-3 | Chemsrc [chemsrc.com]

- 3. Bellendine | CAS:32152-73-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | CAS:32179-18-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mechanism of Action Studies of Diepoxy-germacren-8-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature detailing the specific mechanism of action for diepoxy-germacren-8-one is currently limited. The following application notes and protocols are based on the known biological activities of structurally related sesquiterpenoids and compounds isolated from Isodon adenantha and Artemisia pallens, the natural sources of diepoxy-germacren-8-one.[1] These protocols provide a framework for investigating the potential cytotoxic, apoptotic, and anti-inflammatory properties of diepoxy-germacren-8-one.

Introduction

Diepoxy-germacren-8-one is a sesquiterpenoid natural product isolated from the herbs of Isodon adenantha and Artemisia pallens.[1] Sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[2][3] Notably, compounds from the Artemisia genus have been studied for their potent biological activities.[2] While direct evidence for the mechanism of action of diepoxy-germacren-8-one is not yet available, studies on related germacrane sesquiterpenes and extracts from its source plants suggest potential avenues for investigation. This document outlines protocols to explore the putative cytotoxic, apoptosis-inducing, and anti-inflammatory mechanisms of diepoxy-germacren-8-one.

Putative Mechanisms of Action

Based on the activities of related compounds, diepoxy-germacren-8-one may exert its biological effects through the following mechanisms:

-

Induction of Apoptosis: Many sesquiterpenes induce programmed cell death in cancer cells. For instance, germacrone, a related compound, has been shown to induce apoptosis in esophageal squamous cell carcinoma cells through the intrinsic mitochondrial pathway.[4] This involves the regulation of Bcl-2 family proteins, mitochondrial membrane potential disruption, and activation of caspases.

-

Anti-inflammatory Activity: Sesquiterpenoids isolated from Artemisia pallens have demonstrated potent anti-inflammatory properties.[5] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-1β, IL-6) in inflammatory cells like macrophages.[6][7]

Data Presentation: Hypothetical Quantitative Data

The following tables present a hypothetical summary of quantitative data that could be generated from the described experimental protocols.

Table 1: Cytotoxicity of Diepoxy-germacren-8-one on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| K562 | Chronic Myelogenous Leukemia | 5.2 ± 0.6 |

| HeLa | Cervical Cancer | 12.8 ± 1.1 |

| B16F10 | Murine Melanoma | 25.4 ± 2.3 |

| U87 | Human Glioblastoma | 18.9 ± 1.7 |

Table 2: Effect of Diepoxy-germacren-8-one on Apoptosis Markers in K562 Cells (24h treatment)

| Treatment | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio |

| Vehicle Control | 2.1 ± 0.3 | 1.0 ± 0.1 | 0.8 ± 0.1 |

| Diepoxy-germacren-8-one (5 µM) | 35.6 ± 2.8 | 4.2 ± 0.5 | 3.5 ± 0.4 |

| Diepoxy-germacren-8-one (10 µM) | 58.2 ± 4.1 | 7.8 ± 0.9 | 6.1 ± 0.7 |

Table 3: Inhibition of Inflammatory Mediators by Diepoxy-germacren-8-one in LPS-stimulated RAW 264.7 Macrophages (24h treatment)

| Treatment | NO Production (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| Control | 1.2 ± 0.2 | 50 ± 8 | 35 ± 6 |

| LPS (1 µg/mL) | 45.8 ± 3.5 | 1250 ± 110 | 980 ± 85 |

| LPS + Diepoxy-germacren-8-one (10 µM) | 22.1 ± 2.1 | 680 ± 60 | 510 ± 45 |

| LPS + Diepoxy-germacren-8-one (25 µM) | 9.5 ± 1.0 | 250 ± 30 | 180 ± 20 |

Experimental Protocols

Cell Viability Assay (MTT Assay)